molecular formula C18H19N7O2 B2822573 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1428380-31-7

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2822573
CAS No.: 1428380-31-7
M. Wt: 365.397
InChI Key: WDRTXIRQUOMWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety and linked via an ether-oxygen bridge to a piperazine ring bearing a pyridine group.

Properties

IUPAC Name

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c26-18(24-12-10-23(11-13-24)15-4-1-2-7-19-15)14-27-17-6-5-16(21-22-17)25-9-3-8-20-25/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRTXIRQUOMWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.

    Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized through a series of condensation reactions involving hydrazine derivatives and diketones.

    Coupling Reactions: The pyrazole and pyridazine rings are then coupled using an ether linkage, often facilitated by a base such as potassium carbonate.

    Formation of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions involving pyridine derivatives.

    Final Assembly: The final step involves the coupling of the piperazine ring with the pyrazole-pyridazine intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Structural Overview

This compound features several key structural components:

  • Pyrazole Ring : Known for diverse biological activities.
  • Pyridazine Ring : Often associated with pharmacological properties.
  • Piperazine Group : Commonly found in many therapeutic agents.

The unique combination of these heterocycles suggests potential interactions with various biological targets, which can be exploited for therapeutic applications.

Pharmacological Potential

The compound has been investigated for its potential as a kinase inhibitor . Kinases are crucial enzymes involved in numerous cellular processes, including cell signaling and metabolism. By inhibiting specific kinases, this compound may offer therapeutic benefits in treating diseases such as cancer and inflammatory disorders.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). In studies, derivatives displayed IC50 values ranging from 0.01μM0.01\,\mu M to 49.85μM49.85\,\mu M against these cell lines.

Neuropharmacology

Given the presence of the piperazine moiety, this compound may also interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.

The biological activity of this compound is attributed to its structural components:

  • Interaction studies have shown that similar compounds can modulate receptor activity and influence cellular pathways.
  • The presence of the ethanone functional group enhances its reactivity and potential pharmacological properties.

Case Study 1: Anticancer Efficacy

A study conducted on derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In vitro studies demonstrated that the compound could enhance serotonin receptor activity, suggesting its utility in developing antidepressant therapies.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, including those documented in and . Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Weight (g/mol) Physical State Melting Point (°C) Key Structural Features
Target Compound: 2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone 370.39 (calculated) Not reported Not reported Pyridazine-pyrazole ether, ethanone linker, pyridine-piperazine
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) ~500 (ESI-MS data) Solid (yellow) 104–105 Imidazo-pyridine core, triazole-piperazine linker, nitro and methoxy substituents
(2,7-Dimethylimidazo-[1,2-a]-pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (10a) ~450 (ESI-MS data) Liquid N/A Imidazo-pyridine core, triazole-ethyl-piperazine, alkyl chain substituent
2-[4-[2-[(3R)-1-(5-Chloro-6-oxo-1H-pyridazin-4-yl)pyrrolidin-3-yl]oxy-4-pyridyl]-3,5-dimethyl-pyrazol-1-yl]acetic acid () 471.3 (ESI-MS [M+H]+) Not reported Not reported Pyridazinone-pyrrolidine ether, pyrazole-acetic acid, chloro substituent

Key Findings from Comparative Analysis

Structural Divergence: The target compound lacks the imidazo-pyridine or triazole motifs present in analogs from . Instead, it incorporates a pyridazine-pyrazole ether system, which may enhance metabolic stability compared to triazole-containing derivatives .

Physicochemical Properties :

  • The target compound’s calculated molecular weight (370.39 g/mol) is lower than analogs in (~450–500 g/mol), suggesting improved solubility and bioavailability .
  • Liquid analogs (e.g., 10a, 10b) lack defined melting points, contrasting with crystalline solids like 8p (104–105°C) and the target compound (state unreported) .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods in , where sodium hydride in DMF facilitates nucleophilic substitutions (e.g., ether formation between pyridazine and pyrrolidine intermediates) .

Biological Relevance :

  • While the target compound’s bioactivity is undocumented in the evidence, structurally related imidazo-pyridine-triazole hybrids in exhibit antileishmanial activity (IC50: 1–10 µM), implicating piperazine-heterocycle hybrids as promising antiparasitic scaffolds .

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole, pyridazine, and piperazine rings. These structural components are known for their diverse biological activities, making this compound a subject of interest in pharmacological research.

Structural Characteristics

The molecular formula of the compound is C20H22N8O2C_{20}H_{22}N_{8}O_{2}, with a molecular weight of 434.5 g/mol. The presence of various functional groups, including an ethanone moiety, contributes to its potential reactivity and biological interactions.

Property Value
Molecular FormulaC20H22N8O2
Molecular Weight434.5 g/mol
Structural FeaturesPyrazole, Pyridazine, Piperazine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in kinase signaling pathways. Kinases play crucial roles in cellular processes such as proliferation, differentiation, and metabolism. By inhibiting specific kinases, compounds like this one can potentially modulate disease pathways related to cancer and inflammation.

Biological Activities

Research indicates that compounds with similar structural features exhibit significant activities across various biological domains:

  • Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Similar pyrazole and pyridazine derivatives have shown efficacy against bacterial strains such as E. coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : Inflammation is a common target for therapeutic intervention. Compounds containing pyrazole moieties have been documented to inhibit inflammatory markers like TNF-α and IL-6, suggesting that this compound may possess similar anti-inflammatory effects .
  • Anticancer Potential : The antiproliferative activity against cancer cell lines has been observed in related compounds. For instance, derivatives targeting kinases have shown promise in treating hepatocellular carcinoma and breast cancer .
  • Cytotoxicity Studies : Preliminary studies indicate that some derivatives are nontoxic to human embryonic kidney cells (HEK-293), which is crucial for considering their therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

Study on Antitubercular Activity

A study evaluated a series of substituted piperazine derivatives against Mycobacterium tuberculosis. Among these, compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular activity .

Evaluation of Anti-inflammatory Effects

Research demonstrated that pyrazole derivatives could inhibit inflammatory cytokines effectively. For example, certain compounds showed up to 85% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves sequential reactions, including coupling pyridazine and pyrazole moieties, followed by piperazine functionalization. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions between pyridazine and pyrazole .
  • Temperature control : Maintain 60–80°C during piperazine coupling to prevent side reactions .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/DMF mixtures) for intermediates .
  • Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) and confirm purity with HPLC (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments (e.g., pyridazine C-6 at δ 8.2–8.5 ppm) and piperazine methylene groups (δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 420.1682) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., azetidine ring conformation) using single-crystal diffraction .

Q. How can solubility and stability be predicted for in vitro assays?

Methodological Answer:

  • Functional group analysis : The pyridazine core and pyridinylpiperazine moiety suggest moderate solubility in DMSO or ethanol but poor aqueous solubility .
  • Stability tests : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–40°C) to identify hydrolysis-prone sites (e.g., ethanone linker) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyridazine-piperazine hybrids?

Methodological Answer:

  • Core modifications : Substitute pyridazine with pyrimidine or triazine to assess impact on receptor binding .
  • Piperazine derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyridinyl ring to enhance affinity for serotonin or dopamine receptors .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding at the ethanone oxygen) .

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer:

  • Assay standardization : Normalize protocols for cell lines (e.g., HEK-293 vs. CHO) and incubation times to minimize variability .
  • Solvent controls : Compare DMSO vs. cyclodextrin-based formulations to address false negatives from aggregation .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .

Q. What approaches are effective for identifying the primary molecular target of this compound?

Methodological Answer:

  • Affinity chromatography : Immobilize the compound on NHS-activated Sepharose beads to pull down interacting proteins from lysates .
  • Thermal shift assays : Monitor protein denaturation (via SYPRO Orange dye) to detect ligand-induced stabilization of candidate targets (e.g., kinases) .
  • Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .

Q. How can researchers address low bioavailability in preclinical models?

Methodological Answer:

  • Prodrug design : Mask the ethanone group with enzymatically cleavable esters (e.g., acetyl) to improve membrane permeability .
  • Nanocarrier systems : Encapsulate the compound in PEGylated liposomes to enhance circulation time and reduce hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.